Cas no 11034-40-5 (Spiramycin, hexanedioate)

Spiramycin, hexanedioate structure
Spiramycin, hexanedioate structure
商品名:Spiramycin, hexanedioate
CAS番号:11034-40-5
MF:C49H84N2O18
メガワット:989.193877220154
CID:138229

Spiramycin, hexanedioate 化学的及び物理的性質

名前と識別子

    • Spiramycin, hexanedioate
    • CID 137699550
    • インチ: 1S/C43H74N2O14.C6H10O4/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34;7-5(8)3-1-2-4-6(9)10/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3;1-4H2,(H,7,8)(H,9,10)/b13-12-,16-14-;
    • InChIKey: PLQDGTZICFBBSO-CZOLOJNISA-N
    • ほほえんだ: O1C(C)C(C(C(C1OC1C(C(CC(=O)OC(C)CC=CC=CC(C(C)CC1CC=O)OC1CCC(C(C)O1)N(C)C)O)OC)O)N(C)C)OC1CC(C)(C(C(C)O1)O)O.OC(CCCCC(=O)O)=O |c:19,21|

計算された属性

  • 水素結合ドナー数: 6
  • 水素結合受容体数: 20
  • 重原子数: 69
  • 回転可能化学結合数: 16
  • 複雑さ: 1480
  • トポロジー分子極性表面積: 270

Spiramycin, hexanedioate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Biosynth
LAA03440-25 g
Spiramycin hexanedioate
11034-40-5
25g
$1,560.00 2023-01-04
LKT Labs
S6233-1 g
Spiramycin Hexanedioate
11034-40-5 ≥90%
1g
$122.50 2023-07-10
Biosynth
LAA03440-1 g
Spiramycin hexanedioate
11034-40-5
1g
$160.00 2023-01-04
Biosynth
LAA03440-5 g
Spiramycin hexanedioate
11034-40-5
5g
$520.00 2023-01-04
LKT Labs
S6233-5g
Spiramycin Hexanedioate
11034-40-5 ≥90%
5g
$386.40 2024-05-21
LKT Labs
S6233-5 g
Spiramycin Hexanedioate
11034-40-5 ≥90%
5g
$368.00 2023-07-10
Biosynth
LAA03440-10 g
Spiramycin hexanedioate
11034-40-5
10g
$832.00 2023-01-04
Biosynth
LAA03440-0.5 g
Spiramycin hexanedioate
11034-40-5
0.5 g
$100.00 2023-01-04
LKT Labs
S6233-1g
Spiramycin Hexanedioate
11034-40-5 ≥90%
1g
$128.60 2024-05-21

Spiramycin, hexanedioate 関連文献

Spiramycin, hexanedioateに関する追加情報

Research Briefing on Spiramycin Hexanedioate (CAS 11034-40-5): Recent Advances and Applications

Spiramycin hexanedioate (CAS 11034-40-5) is a macrolide antibiotic salt derived from spiramycin, a naturally occurring compound produced by Streptomyces ambofaciens. This derivative, formed by the reaction of spiramycin with hexanedioic acid (adipic acid), has garnered significant attention in recent years due to its enhanced physicochemical properties and therapeutic potential. The hexanedioate salt form improves the solubility and bioavailability of spiramycin, making it a promising candidate for various pharmaceutical applications.

Recent studies have focused on the synthesis, characterization, and biological evaluation of spiramycin hexanedioate. Advanced analytical techniques, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), have been employed to confirm the structural integrity and purity of the compound. These studies have demonstrated that spiramycin hexanedioate retains the antibacterial activity of its parent compound while offering improved stability and pharmacokinetic profiles.

One of the key areas of research involves the application of spiramycin hexanedioate in the treatment of bacterial infections, particularly those caused by Gram-positive bacteria and intracellular pathogens. Its mechanism of action, which involves inhibition of protein synthesis by binding to the 50S ribosomal subunit, has been well-documented. However, recent investigations have explored its potential synergistic effects with other antibiotics, as well as its role in combating antibiotic-resistant strains.

In addition to its antimicrobial properties, spiramycin hexanedioate has been investigated for its potential use in veterinary medicine. Studies have shown its efficacy in treating mastitis in dairy cattle and respiratory infections in poultry, highlighting its versatility as a therapeutic agent. Furthermore, research into its pharmacokinetics and tissue distribution has provided valuable insights into its optimal dosing regimens and safety profiles.

The development of novel drug delivery systems for spiramycin hexanedioate represents another exciting avenue of research. Encapsulation techniques, such as liposomes and polymeric nanoparticles, have been explored to enhance its targeted delivery and reduce potential side effects. These advancements hold promise for improving the clinical utility of spiramycin hexanedioate in both human and veterinary medicine.

In conclusion, spiramycin hexanedioate (CAS 11034-40-5) continues to be a subject of active research due to its enhanced properties and broad therapeutic potential. Ongoing studies aim to further elucidate its mechanisms of action, optimize its formulations, and expand its applications in the fight against bacterial infections. As the global challenge of antibiotic resistance grows, compounds like spiramycin hexanedioate will play an increasingly important role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.